Cas no 1416439-50-3 (Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate)

Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate is a specialized organic compound featuring a 3-bromobenzyl group and a tert-butoxycarbonyl (Boc)-protected methylamino moiety. This ester derivative is valuable in synthetic chemistry, particularly in peptide and pharmaceutical intermediate synthesis, due to its reactive bromo substituent and protected amine functionality. The Boc group enhances stability during reactions, while the methyl ester offers versatility for further derivatization. The bromine atom facilitates cross-coupling reactions, making it useful in palladium-catalyzed transformations. Its well-defined structure ensures consistent reactivity, making it a reliable building block for complex molecule construction in medicinal chemistry and materials science applications.
Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate structure
1416439-50-3 structure
Product name:Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate
CAS No:1416439-50-3
MF:C17H24BrNO4
Molecular Weight:386.280764579773
CID:4936700

Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate 化学的及び物理的性質

名前と識別子

    • METHYL 2-(3-BROMOBENZYL)-3-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)PROPANOATE
    • Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate
    • インチ: 1S/C17H24BrNO4/c1-17(2,3)23-16(21)19(4)11-13(15(20)22-5)9-12-7-6-8-14(18)10-12/h6-8,10,13H,9,11H2,1-5H3
    • InChIKey: IJWXELFRIQENIW-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CC(C(=O)OC)CN(C)C(=O)OC(C)(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 8
  • 複雑さ: 408
  • トポロジー分子極性表面積: 55.8
  • XLogP3: 3.6

Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Crysdot LLC
CD12144908-1g
Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate
1416439-50-3 97%
1g
$451 2024-07-23
Alichem
A019141316-1g
Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate
1416439-50-3 95%
1g
477.75 USD 2021-06-16

Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate 関連文献

Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoateに関する追加情報

Introduction to Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate (CAS No. 1416439-50-3)

Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl(methyl)amino)propanoate, CAS No. 1416439-50-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its complex structural framework, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique chemical properties make it particularly valuable in the design and optimization of novel therapeutic agents.

The structural composition of Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate incorporates several key functional groups that contribute to its reactivity and utility. The presence of a 3-bromobenzyl moiety enhances its compatibility with various synthetic protocols, while the tert-butoxycarbonyl(methyl)amino group provides stability and control during derivatization processes. These features make the compound an indispensable tool for chemists and biologists engaged in drug discovery and molecular biology.

In recent years, there has been a surge in research focused on developing innovative treatments for complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate has emerged as a pivotal intermediate in the synthesis of small-molecule inhibitors targeting critical biological pathways. For instance, studies have demonstrated its role in the development of kinase inhibitors, which are essential for modulating cell signaling pathways involved in cancer progression.

The compound's versatility is further highlighted by its application in peptidomimetic chemistry. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties. The incorporation of the 3-bromobenzyl group facilitates the attachment of various pharmacophores, enabling the creation of highly specific and potent inhibitors. This approach has been particularly successful in targeting protein-protein interactions, which are often challenging to modulate with traditional small-molecule drugs.

Advances in computational chemistry and molecular modeling have also played a crucial role in optimizing the synthesis and application of Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate. These techniques allow researchers to predict the behavior of the compound under different conditions, thereby streamlining the development process. By leveraging these tools, scientists can identify optimal reaction conditions, minimize side products, and enhance overall yields, making the compound more accessible for industrial applications.

The pharmaceutical industry has been particularly interested in exploring the potential of Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate as a building block for novel therapeutics. Its structural features make it an excellent candidate for generating libraries of compounds for high-throughput screening (HTS). HTS is a critical component of modern drug discovery pipelines, enabling researchers to rapidly identify lead compounds with high affinity and selectivity for target proteins.

In addition to its role in drug development, Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate has found applications in academic research focused on understanding fundamental biological processes. For example, it has been used to study enzyme mechanisms and develop novel probes for cellular signaling pathways. These studies not only contribute to our fundamental understanding of biology but also provide insights that can be translated into therapeutic strategies.

The synthesis of Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate involves multi-step organic transformations that require careful optimization to ensure high purity and yield. Recent advancements in synthetic methodologies have enabled more efficient and sustainable production processes. For instance, catalytic asymmetric reactions have been employed to introduce stereogenic centers with high enantioselectivity, reducing the need for costly chiral auxiliaries or catalysts.

The compound's stability under various storage conditions is another important consideration for researchers and industrial manufacturers. Proper handling and storage protocols ensure that Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate retains its integrity over time, maintaining its efficacy in downstream applications. This is particularly crucial for pharmaceutical intermediates where consistency is paramount.

The growing interest in green chemistry principles has also influenced the synthesis of Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate. Researchers are increasingly adopting solvent-free reactions, microwave-assisted synthesis, and other environmentally friendly techniques to minimize waste and energy consumption. These approaches align with global efforts to promote sustainable chemical practices while maintaining high standards of product quality.

In conclusion, Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl(methyl)amino)propanoate (CAS No. 1416439-50-3) is a versatile and valuable intermediate with significant applications in pharmaceutical research and development. Its unique structural features make it an ideal candidate for synthesizing bioactive molecules targeting various diseases. As research continues to evolve, this compound will undoubtedly play an even greater role in advancing our understanding of biology and developing innovative therapeutics.

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